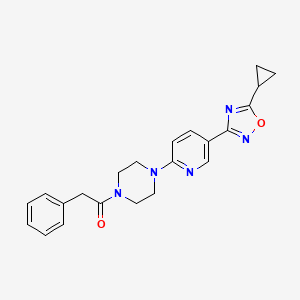

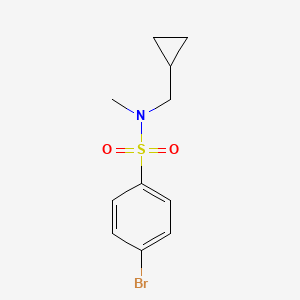

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug discovery and development. In

Scientific Research Applications

Synthesis and Structural Characterization

4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide and related compounds have been explored for their potential in the synthesis and structural characterization of novel chemical entities. For instance, research has demonstrated the synthesis of methylbenzenesulfonamide CCR5 antagonists, which are small molecular antagonists with potential applications in preventing human HIV-1 infection. These compounds, including 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and related intermediates, have been characterized by methods such as 1H NMR, MS, IR, and bioactivity assessments (Cheng De-ju, 2015).

Synthesis of Benzonitriles

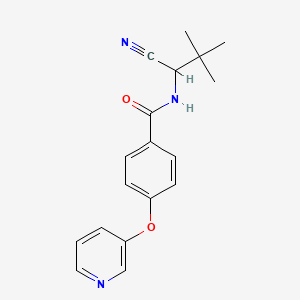

The use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides through Grignard reagents has been reported. This approach is efficient for electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent yields. This methodology demonstrates the chemical's versatility in synthesizing pharmaceutical intermediates (P. Anbarasan, H. Neumann, M. Beller, 2011).

Anticancer Properties

Research on the anticancer properties of compounds related to 4-bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide has been conducted. For example, (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized, showing potential as anticancer compounds. Their crystal structure and properties have been studied to understand their potential application in cancer treatment (Zhang Shi-jie, Hu Wei-Xiao, 2010).

Antimicrobial and Antiproliferative Agents

Compounds derived from N-ethyl-N-methylbenzenesulfonamide, including various biologically active moieties, have been synthesized and screened for their cytotoxic activity against human cell lines and antimicrobial properties. These compounds demonstrate significant potential as antimicrobial and antiproliferative agents (Shimaa M. Abd El-Gilil, 2019).

Antibacterial and Lipoxygenase Inhibition

Research has also been conducted on new sulfonamides bearing the 1,4-benzodioxin ring for their antibacterial potential and as possible therapeutic agents for inflammatory ailments. These studies have shown good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, suggesting their use in treating inflammatory diseases (M. Abbasi, A. Rehman, S. Z. Siddiqui, A. Sheeza, S. Nazir, I. Ahmad, R. Malik, Syed AA SHAH, 2017).

properties

IUPAC Name |

4-bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-13(8-9-2-3-9)16(14,15)11-6-4-10(12)5-7-11/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZMPQYQNXCGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)